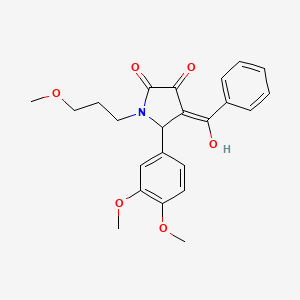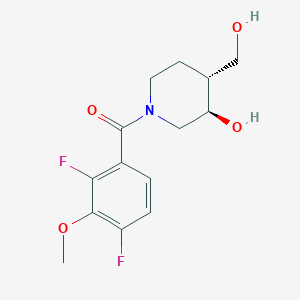![molecular formula C15H15N3O2 B5424790 N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)
N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide, also known as MPAPOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPAPOPC is a pyridine-based compound that has been synthesized through a series of chemical reactions.
科学研究应用
N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide has been used in various scientific research applications, including cancer research, drug discovery, and molecular imaging. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been used as a tool for drug discovery, specifically in the development of new anticancer drugs. Additionally, this compound has been used in molecular imaging studies to visualize the distribution of cancer cells in vivo.
作用机制
The mechanism of action of N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide is not fully understood, but it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs by this compound can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been shown to have anti-angiogenic effects, which can prevent the growth of blood vessels that supply nutrients to tumors. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce the inflammation associated with cancer.
实验室实验的优点和局限性
One of the advantages of using N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide in lab experiments is its specificity for HDACs. This compound has been shown to selectively inhibit HDACs, which can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have low toxicity in vivo. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide in scientific research. One potential direction is the development of new anticancer drugs based on the structure of this compound. Another potential direction is the use of this compound in combination with other anticancer drugs to enhance their efficacy. Additionally, this compound could be used in molecular imaging studies to visualize the distribution of cancer cells in vivo. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
合成方法
The synthesis method of N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide involves a series of chemical reactions that start with the reaction of 4-methylbenzoyl chloride with 2-aminopyridine in the presence of a base to yield 2-(4-methylphenyl)-1H-pyrrole-3-carboxamide. This intermediate product is then reacted with N,N'-carbonyldiimidazole to form the corresponding imidazolide. Finally, the imidazolide is reacted with 4-pyridinecarboximidamide to yield this compound.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-2-4-12(5-3-11)10-14(19)20-18-15(16)13-6-8-17-9-7-13/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCPNEHKMTWDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5424719.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5424722.png)
![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5424726.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4-diazepane](/img/structure/B5424733.png)
![11,11-dimethyl-8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5424738.png)
![(3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5424749.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5424753.png)

![N-[2-oxo-1-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5424766.png)
![3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5424767.png)
![N-(5-chloro-2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5424771.png)

![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5424783.png)
![10-bromo-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5424798.png)